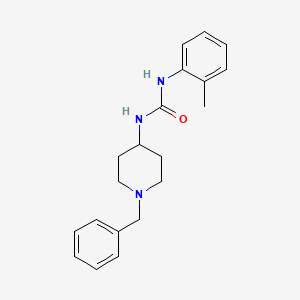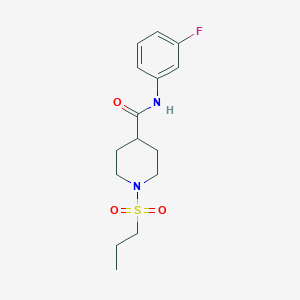![molecular formula C12H10N4O2S B5368440 [(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B5368440.png)
[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid, commonly known as MTIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTIA is a thioester derivative of triazinoindole and is known for its unique structural properties that make it an ideal candidate for various scientific studies. In
科学的研究の応用
MTIA has numerous applications in scientific research, including its use as a fluorescent probe for the detection of protein-ligand interactions. MTIA has also been used as a tool for studying the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. Additionally, MTIA has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of MTIA is not fully understood, but it is believed to interact with specific proteins and enzymes, leading to changes in their function. MTIA has been shown to bind to the active site of acetylcholinesterase and inhibit its activity, making it a potential therapeutic agent for the treatment of Alzheimer's disease. Additionally, MTIA has been shown to interact with other proteins involved in the regulation of cellular processes, including the MAPK signaling pathway.
Biochemical and Physiological Effects
MTIA has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. Additionally, MTIA has been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases. MTIA has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using MTIA in lab experiments is its unique structural properties, which make it an ideal candidate for studying protein-ligand interactions. Additionally, MTIA has been shown to have potential therapeutic applications, making it a valuable tool in drug discovery and development. However, one of the limitations of using MTIA in lab experiments is its complex synthesis process, which requires careful attention to detail and strict adherence to safety protocols.
将来の方向性
There are numerous future directions for the study of MTIA, including its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MTIA and its interactions with specific proteins and enzymes. Furthermore, the development of new synthesis methods for MTIA may lead to its increased use in scientific research and drug development.
Conclusion
In conclusion, [(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid, or MTIA, is a chemical compound with unique structural properties that make it an ideal candidate for various scientific studies. MTIA has numerous applications in scientific research, including its use as a fluorescent probe for the detection of protein-ligand interactions and its potential therapeutic applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of MTIA and its interactions with specific proteins and enzymes, and the development of new synthesis methods may lead to its increased use in scientific research and drug development.
合成法
MTIA can be synthesized using a variety of methods, including the reaction of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole with thioacetic acid. The synthesis of MTIA is a complex process that requires careful attention to detail and strict adherence to safety protocols. The purity of the final product is critical for accurate scientific research, and therefore, the synthesis process must be carefully controlled and monitored.
特性
IUPAC Name |
2-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-6-3-2-4-7-9(6)13-11-10(7)15-16-12(14-11)19-5-8(17)18/h2-4H,5H2,1H3,(H,17,18)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYGYCLZFDDBDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5368362.png)

![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5368377.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5368379.png)
![4-[3-(2-furyl)-7-(2-furylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5368387.png)
![2-(2-methoxyphenyl)-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B5368391.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime](/img/structure/B5368407.png)
![3-[(cyclobutylcarbonyl)amino]-N,4-dimethyl-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B5368442.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide](/img/structure/B5368447.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368452.png)
![3-(3,4-dimethoxyphenyl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5368458.png)
![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5368466.png)